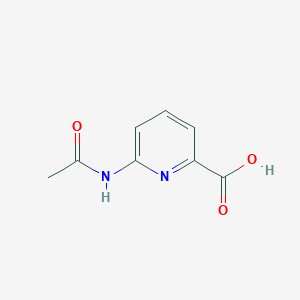

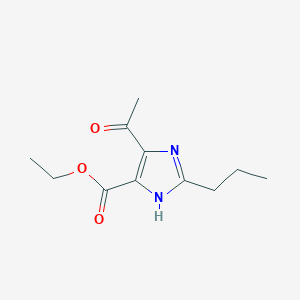

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a compound involved in the synthesis of various pharmaceuticals, including Olmesartan medoxomil, an antihypertensive drug. Its synthesis and characterization involve multiple steps and processes, highlighting its importance in medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate involves multiple steps, including condensation, microwave irradiation, oxidation, esterification, and the Grignard reaction. A notable method includes starting from butanoic acid and o-phenylenediamine, yielding a 32.2% overall yield of the target product (Shen Zheng-rong, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate and its derivatives has been extensively studied through X-ray diffraction techniques. These studies reveal hydrogen-bonded supramolecular structures in one, two, and three dimensions, demonstrating the compound's complex and versatile molecular geometry (M. Costa et al., 2007).

Chemical Reactions and Properties

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, leading to the formation of different impurities and derivatives during its synthesis process. Identification and characterization of these substances are crucial for understanding the compound's chemical behavior and for optimizing the synthesis process for pharmaceutical applications (G. Venkannaa et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

- Process-Related Impurities Identification : During the synthesis of a derivative closely related to ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, which is a key intermediate of Olmesartan medoxomil (an antihypertensive drug), several impurities and analogs were observed and characterized. This research highlights the complexity of synthesizing such intermediates and the need for thorough identification and understanding of potential impurities in drug synthesis processes (Venkannaa et al., 2015).

Chemical Transformations and Properties

- Hydrolysis and Crystallization : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to crystallization as a dihydrate, demonstrating the structural transformations that such compounds can undergo and their potential for forming stable crystal structures with distinct properties (Hai-qiang Wu et al., 2005).

Applications in Medicinal Chemistry

- Angiotensin II Receptor Antagonists : A series of imidazole-5-carboxylic acids, with structural similarities to ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, were prepared and evaluated for their antagonistic activities towards the angiotensin II receptor. These studies contribute to the development of nonpeptide angiotensin II receptor antagonists, showcasing the potential of such compounds in medicinal chemistry (Yanagisawa et al., 1996).

Green Chemistry and Synthesis

- Microwave-assisted Green Synthesis : The microwave-assisted synthesis of new imidazo[2,1-b]thiazole derivatives, starting from compounds including ethyl 2-amino-4-methylthiazole-5-carboxylate, exemplifies the application of green chemistry principles. This approach offers efficient, inexpensive, and environmentally friendly methods for synthesizing complex heterocyclic compounds, demonstrating the versatility of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate and related compounds in contributing to sustainable chemical synthesis practices (Vekariya et al., 2017).

Safety And Hazards

When handling ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSJLSTXDBKLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)